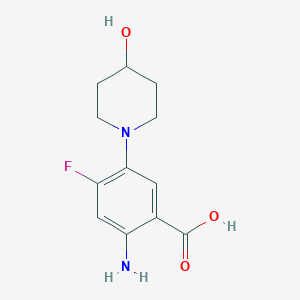

2-Amino-4-fluoro-5-(4-hydroxy-piperidin-1-yl)-benzoic acid

CAS No.:

Cat. No.: VC20187989

Molecular Formula: C12H15FN2O3

Molecular Weight: 254.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15FN2O3 |

|---|---|

| Molecular Weight | 254.26 g/mol |

| IUPAC Name | 2-amino-4-fluoro-5-(4-hydroxypiperidin-1-yl)benzoic acid |

| Standard InChI | InChI=1S/C12H15FN2O3/c13-9-6-10(14)8(12(17)18)5-11(9)15-3-1-7(16)2-4-15/h5-7,16H,1-4,14H2,(H,17,18) |

| Standard InChI Key | NBSOARKXTXLCBB-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1O)C2=C(C=C(C(=C2)C(=O)O)N)F |

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Substituent Configuration

The compound’s molecular formula is C₁₃H₁₆FN₂O₃, derived from:

-

A benzoic acid backbone (C₇H₆O₂)

-

Substituents:

-

Amino group (-NH₂) at position 2

-

Fluorine at position 4

-

4-hydroxy-piperidin-1-yl at position 5

-

The piperidine ring introduces a hydroxyl group at the 4-position, enhancing polarity and potential hydrogen-bonding capacity compared to simpler analogs like 2-amino-4-fluoro-5-methoxy-benzoic acid (C₈H₈FNO₃) .

Comparative Structural Features

The hydroxyl group on the piperidine ring distinguishes this compound from methoxy or phenoxy derivatives, potentially altering solubility and metabolic stability .

Synthetic Pathways and Intermediate Chemistry

Retrosynthetic Analysis

The synthesis likely involves:

-

Functionalization of Benzoic Acid: Introducing fluorine at position 4 via electrophilic aromatic substitution, followed by nitration and reduction to install the amino group .

-

Piperidine Ring Coupling: Mitsunobu or Ullmann-type reactions to attach the 4-hydroxy-piperidin-1-yl moiety at position 5.

Challenges in Synthesis

-

Steric Hindrance: Bulky piperidine substituents may impede reactions at position 5.

-

Hydroxyl Group Protection: The 4-hydroxy group on piperidine necessitates protection-deprotection strategies to prevent side reactions .

Physicochemical Properties

Predicted Properties

Using analogs as proxies:

-

Solubility: Moderate aqueous solubility due to ionizable -COOH and -NH₂ groups, though reduced compared to methoxy analogs .

-

LogP: Estimated 1.8–2.2, reflecting balanced hydrophilicity from polar groups and hydrophobicity from the piperidine ring.

Spectral Characteristics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume